(3Z)-3-(2-(2,3-dichloroanilino)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one
Description
The compound “(3Z)-3-(2-(2,3-dichloroanilino)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one” is a heterocyclic molecule featuring a fused indole-thiazole scaffold. Its structure includes a 2,3-dichloroanilino substituent at the 2-position of the thiazole ring and a 4-oxo group, contributing to its unique electronic and steric properties.
Properties
IUPAC Name |
3-[2-(2,3-dichloroanilino)-4-hydroxy-1,3-thiazol-5-yl]indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2N3O2S/c18-9-5-3-7-11(13(9)19)21-17-22-16(24)14(25-17)12-8-4-1-2-6-10(8)20-15(12)23/h1-7,24H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZNNZFPOJIPRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N=C2C=C1)C3=C(N=C(S3)NC4=C(C(=CC=C4)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10417483 | |
| Record name | AC1NT7WX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10417483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6101-71-9 | |
| Record name | AC1NT7WX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10417483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (3Z)-3-(2-(2,3-dichloroanilino)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one , with CAS number 302806-09-3, is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, which is known for its diverse pharmacological properties.
Structure and Properties
- Molecular Formula : C₁₈H₁₁Cl₂N₃O₂S
- Molecular Weight : 404.3 g/mol
- Chemical Structure : The structure includes a thiazole moiety and an indole derivative, which are both significant in enhancing biological activity.
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown efficacy against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of proliferation in cancer cells.
Case Study: Thiazolidin-4-One Derivatives
A review highlighted that thiazolidin-4-one derivatives possess a wide spectrum of biological activities, including anticancer effects. In particular, the modification of substituents on the thiazolidinone scaffold has been shown to enhance anticancer potency. For example, compounds with specific substitutions demonstrated IC₅₀ values in the micromolar range against breast cancer cell lines .
Antimicrobial Activity
Thiazole derivatives have also been reported to exhibit antimicrobial properties against various pathogens. The compound's structural features allow it to interact with bacterial enzymes or cell membranes, leading to inhibition of growth.
Research Findings
In one study, a series of thiazole derivatives were synthesized and tested for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications significantly increased their antimicrobial efficacy .
Anti-inflammatory and Analgesic Effects
The compound may also possess anti-inflammatory and analgesic properties. Research has indicated that thiazole derivatives can inhibit inflammatory pathways and reduce pain responses in animal models.
The anti-inflammatory effects are often linked to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases .
Data Summary Table
Comparison with Similar Compounds
Structural Analog 1: (3Z)-1-(2-Chlorobenzyl)-3-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
- Key Differences :
Structural Analog 2: (2Z)-3-(4-Fluoroanilino)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one
- Key Differences: Core Structure: This compound features a pyrazole-but-2-en-1-one scaffold instead of an indole-thiazole system . Substituent: The 4-fluoroanilino group contrasts with the 2,3-dichloroanilino group in the target compound, impacting electron-withdrawing effects and steric bulk.
- Inferred Bioactivity : The fluorine atom’s electronegativity may influence binding affinity to biological targets, though the lack of a fused heterocyclic system reduces structural rigidity.
Structural Analog 3: 2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-(6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one)
- Key Differences: Heterocyclic System: Incorporates a triazino-indole core instead of thiazole-indole, with a 4-bromophenyl group . Substituents: The bromine atom introduces distinct hydrophobic and electronic effects compared to chlorine atoms in the target compound.
Table 1: Comparative Analysis of Structural and Electronic Features
Research Findings and Implications
- Steric Considerations : The absence of a bulky 2-chlorobenzyl group (vs. Analog 1) may improve the target compound’s solubility and bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
